4-(4-Chloro-2-methylphenyl)oxan-4-ol
Description
4-(4-Chloro-2-methylphenyl)oxan-4-ol is a six-membered heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a hydroxyl group and a 4-chloro-2-methylphenyl moiety.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9-8-10(13)2-3-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPWELUQAUOWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core vs. Azo Dyes
Target Compound : The oxane ring provides a rigid, oxygen-containing framework, enhancing solubility in polar solvents compared to purely aromatic systems.
Azo Dye Analogs : CI 12420 (CAS 6471-51-8) and CI 12480 (CAS 6410-40-8) feature azo (-N=N-) linkages and chloro-methylphenyl groups but lack heterocyclic oxygen. These dyes are used in cosmetics for color stability, whereas the hydroxyl group in 4-(4-Chloro-2-methylphenyl)oxan-4-ol may favor applications in pharmaceuticals or agrochemicals .
Table 1: Key Structural Differences
| Compound | Core Structure | Functional Groups | Primary Use |
|---|---|---|---|
| This compound | Oxane ring | -OH, -Cl, -CH₃ | Undisclosed (R&D) |
| CI 12420 | Naphthalene carboxamide | Azo, -Cl, -CH₃, -CONH- | Cosmetic colorant |
| Chlordimeform (CAS 6164-98-3) | Methanimidamide | -N(CH₃)₂, -Cl, -CH₃ | Banned pesticide |
Toxicity and Regulatory Status
Chlordimeform (CAS 6164-98-3): A banned pesticide with the same 4-chloro-2-methylphenyl group, it was withdrawn due to carcinogenicity and urinary bladder cancer risks in humans. Target Compound: No direct toxicity data are available, but the shared chloro-methylphenyl moiety warrants caution in handling and application .
Solubility and Stability
- The hydroxyl group in the oxane ring enhances hydrophilicity compared to esters (e.g., fumaric acid esters in ) or amides (e.g., propanamide derivatives) .
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